1-Bromo-3-(1-ethynylcyclopropyl)benzene
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Overview
Description
1-Bromo-3-(1-ethynylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 1-ethynylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The 1-ethynylcyclopropyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods: Industrial production of 1-Bromo-3-(1-ethynylcyclopropyl)benzene may involve large-scale bromination processes followed by coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1-ethynylcyclopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3, FeBr3).
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: New carbon-carbon bonded compounds with extended aromatic systems.
Scientific Research Applications
1-Bromo-3-(1-ethynylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(1-ethynylcyclopropyl)benzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution . In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom on the benzene ring.
1-Bromo-3-methoxybenzene: Another benzene derivative with a bromine and a methoxy group.
Uniqueness: 1-Bromo-3-(1-ethynylcyclopropyl)benzene is unique due to the presence of the 1-ethynylcyclopropyl group, which imparts distinct reactivity and potential for forming complex structures compared to simpler bromobenzene derivatives.
Properties
Molecular Formula |
C11H9Br |
---|---|
Molecular Weight |
221.09 g/mol |
IUPAC Name |
1-bromo-3-(1-ethynylcyclopropyl)benzene |
InChI |
InChI=1S/C11H9Br/c1-2-11(6-7-11)9-4-3-5-10(12)8-9/h1,3-5,8H,6-7H2 |
InChI Key |
IDJDDAONGUABRR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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